3'-Azido-2',3'-dideoxy-5-((cyanomethyl)oxy)uridine
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Overview
Description
3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine is a synthetic nucleoside analog. This compound is characterized by the presence of an azido group at the 3’ position, a cyanomethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine typically involves multiple steps. One common method starts with the protection of the uridine hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The cyanomethyl group is then introduced at the 5’ position using a suitable cyanomethylating agent. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azido and cyanomethyl groups.
Hydrolysis: The cyanomethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various azido derivatives.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Hydrolyzed products with modified cyanomethyl groups.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the context of HIV and other retroviruses.
Cancer Research: The compound is investigated for its ability to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Telomerase Inhibition: It has been shown to inhibit telomerase activity, leading to telomere shortening in cancer cells.
Biochemical Studies: Used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine involves its incorporation into DNA or RNA, leading to chain termination. This is due to the absence of hydroxyl groups at the 2’ and 3’ positions, which prevents the formation of phosphodiester bonds. The azido group also contributes to its inhibitory effects on enzymes like reverse transcriptase and telomerase .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Lacks the cyanomethyl group but shares the azido and dideoxy modifications.
3’-Azido-2’,3’-dideoxy-5-methylcytidine: Similar structure with a methyl group instead of a cyanomethyl group.
3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-((cyanomethyl)oxy)uridine is unique due to the presence of the cyanomethyl group at the 5’ position, which enhances its chemical stability and biological activity.
Properties
CAS No. |
111495-95-5 |
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Molecular Formula |
C11H12N6O5 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetonitrile |
InChI |
InChI=1S/C11H12N6O5/c12-1-2-21-7-4-17(11(20)14-10(7)19)9-3-6(15-16-13)8(5-18)22-9/h4,6,8-9,18H,2-3,5H2,(H,14,19,20)/t6-,8+,9+/m0/s1 |
InChI Key |
ZBUCRYGAWXPNSN-NBEYISGCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OCC#N)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)OCC#N)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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